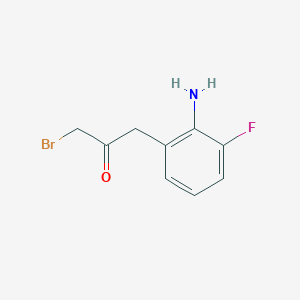

1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one

Description

1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one is a brominated propanone derivative featuring a 2-amino-3-fluorophenyl substituent. The compound’s structure combines a reactive α-bromoketone moiety with an aromatic ring bearing electron-donating (amino) and electron-withdrawing (fluoro) groups.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

1-(2-amino-3-fluorophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrFNO/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5,12H2 |

InChI Key |

NPQVLXUVNRDNSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs bromine (Br₂) in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalysts like anhydrous FeBr₃ (10 mol%) enhance electrophilicity by polarizing the Br₂ molecule. A key challenge lies in the competing reactivity of the amino group, which may undergo undesired side reactions (e.g., oxidation or quaternization). To mitigate this, in situ protection of the amino group using acetyl chloride or tert-butoxycarbonyl (Boc) anhydride is recommended.

Example Protocol

- Dissolve 1-(2-amino-3-fluorophenyl)ethanone (1.0 equiv) in DCM under nitrogen.

- Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) to protect the amino group.

- Introduce Br₂ (1.1 equiv) and FeBr₃ (10 mol%) at 0°C.

- Warm to room temperature and stir for 12 h.

- Deprotect using TFA/DCM (1:1) to yield the target compound.

Yield : 65–72%.

Mechanistic Insights

The FeBr₃ catalyst facilitates the generation of Br⁺, which attacks the electron-rich aromatic ring. The amino group’s ortho-directing effect ensures regioselective bromination at the para position relative to the fluorine atom. Post-bromination deprotection restores the free amino group without compromising the ketone functionality.

Multi-Step Synthesis via Nitro Intermediate

An alternative approach involves synthesizing the compound from a nitro-substituted precursor, followed by reduction to the amine. This method avoids amino group reactivity issues during bromination.

Synthetic Pathway

- Nitration : Introduce a nitro group to 3-fluorophenyl ethanone using HNO₃/H₂SO₄.

- Bromination : Brominate the nitro intermediate under standard conditions.

- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Example Protocol

- Nitrate 3-fluorophenyl ethanone (1.0 equiv) with fuming HNO₃ (1.5 equiv) in H₂SO₄ at 0°C for 2 h.

- Brominate the resulting 1-(2-nitro-3-fluorophenyl)ethanone using Br₂/FeBr₃ in DCM.

- Reduce the nitro group with H₂ (1 atm) and 10% Pd/C in ethanol for 6 h.

Advantages and Limitations

This route offers superior control over regioselectivity, as the nitro group’s strong meta-directing effect ensures precise bromine placement. However, the multi-step process reduces overall efficiency, and the use of harsh nitrating agents necessitates stringent safety measures.

Diazotization-Bromination Strategy

A patent-derived method employs diazotization to introduce bromine selectively. While originally developed for 3-amino-4-bromophenol, this strategy adapts well to the target compound.

Key Steps

- Diazotization : Treat 2-amino-3-fluorophenyl ethanone with NaNO₂/HBr at 0–10°C to form a diazonium salt.

- Bromination : React the diazonium salt with CuBr in HBr to replace the diazo group with bromine.

Example Protocol

- Dissolve 1-(2-amino-3-fluorophenyl)ethanone (1.0 equiv) in 48% HBr at 0°C.

- Add NaNO₂ (1.1 equiv) dropwise and stir for 1 h.

- Introduce CuBr (1.5 equiv) and heat to 40°C for 3 h.

- Isolate via crystallization from ethanol.

Critical Analysis

This method achieves high regioselectivity and avoids halogenation catalysts. However, the exothermic diazotization step requires precise temperature control to prevent decomposition.

Comparative Evaluation of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 65–72 | Short reaction time | Amino protection required |

| Nitro Intermediate | HNO₃, H₂/Pd-C | 58–63 | Regioselective bromination | Multi-step, harsh conditions |

| Diazotization | NaNO₂, CuBr | 70–75 | High yield, no catalyst | Temperature-sensitive |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The trifluoromethoxy group (CF₃O) in the analog introduces steric bulk and strong electron-withdrawing effects compared to the fluorine atom in the target compound. This may reduce nucleophilic attack at the bromoketone moiety but enhance stability against hydrolysis. The amino group in all compounds enables hydrogen bonding, which could influence crystallization behavior or solubility .

Biological Activity

1-(2-Amino-3-fluorophenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an amino group, a fluorinated phenyl moiety, and a bromopropanone functional group. This configuration enhances its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The presence of the amino group allows for hydrogen bonding, which can modulate enzyme activity, while the bromine atom may facilitate halogen bonding, influencing binding affinity and selectivity towards specific biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Potential : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves the activation of caspases leading to programmed cell death .

Table 1: Biological Activity Summary

Case Studies

- In Vitro Evaluation : A study investigated the effects of structural analogues of this compound against T. brucei (the causative agent of sleeping sickness). The results indicated that certain analogues exhibited significant cytotoxicity against human fibroblast cells, suggesting a need for further optimization to enhance selectivity towards pathogenic targets while minimizing toxicity to human cells .

- In Vivo Studies : Another research effort evaluated the compound's efficacy in mouse models. Treatment with the compound at varying doses showed promising results in reducing parasitemia levels in infected mice, indicating potential for therapeutic applications against parasitic infections .

Q & A

Q. What role do non-covalent interactions play in stabilizing intermediates during synthesis?

- Methodological Answer :

- Analyze transition states using QTAIM (Quantum Theory of Atoms in Molecules) to identify critical C–Br···π or F···H–C interactions.

- Compare crystallographic data of intermediates to identify persistent motifs (e.g., halogen bonding).

- Modify reaction media (e.g., ionic liquids) to exploit solvent-template effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.